molecular formula C13H22N2 B5742170 N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine

N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B5742170
M. Wt: 206.33 g/mol
InChI Key: DHBBUBXECYDRGT-UHFFFAOYSA-N
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Description

N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine: is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two nitrogen atoms, each bonded to three methyl groups and one nitrogen atom bonded to a benzyl group substituted with a methyl group at the ortho position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laser-Vaporization Supersonic Molecular Beam: One method of synthesizing N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine involves the use of a laser-vaporization supersonic molecular beam.

    Reaction with Alkyl Bromides: Another method involves the reaction of N,N,N’-trimethyl-1,2-ethanediamine with n-alkyl bromides to form the desired compound.

Industrial Production Methods: Industrial production of N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine often involves large-scale synthesis using similar methods as described above, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.

    Bases: Bases such as sodium hydroxide or potassium carbonate are often used in nucleophilic substitution reactions to deprotonate the compound and enhance its nucleophilicity.

Major Products:

    Oxides and Nitroso Compounds: Products of oxidation reactions.

    Substituted Amines: Products of nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons. These nitrogen atoms can participate in various chemical reactions, including nucleophilic substitution and oxidation, by donating their lone pairs to electrophilic centers in other molecules. This compound can also form stable complexes with metal ions, which can further enhance its reactivity and utility in various chemical processes .

Comparison with Similar Compounds

Uniqueness: N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the benzyl group substituted with a methyl group at the ortho position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows it to participate in specific reactions and form unique products that are not possible with other ethylenediamine derivatives.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-12-7-5-6-8-13(12)11-15(4)10-9-14(2)3/h5-8H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBBUBXECYDRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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